Cas no 619331-63-4 (PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)-)

2-Methoxy-5-(tributylstannyl)pyrazine is an organotin compound featuring a pyrazine core substituted with a methoxy group and a tributylstannyl moiety. This compound is primarily utilized in organic synthesis, particularly in Stille coupling reactions, where it serves as a versatile stannylating agent for the introduction of pyrazine derivatives. The tributylstannyl group enhances reactivity and selectivity in cross-coupling processes, enabling efficient construction of complex heterocyclic frameworks. Its stability under standard handling conditions and compatibility with various reaction conditions make it a valuable intermediate for pharmaceutical and agrochemical research. Proper handling is advised due to the toxicity associated with organotin compounds.
PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)- structure
619331-63-4 structure
Product Name:PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)-
CAS No:619331-63-4
MF:C17H32N2OSn
MW:399.158783912659
CID:3516919
PubChem ID:85880076
Update Time:2025-06-26

PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)- Chemical and Physical Properties

Names and Identifiers

    • PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)-
    • 2-Methoxy-5-(tributylstannyl)pyrazine
    • EN300-7306846
    • 619331-63-4
    • Tributyl-(5-methoxypyrazin-2-yl)stannane
    • 861-801-6
    • Inchi: 1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
    • InChI Key: ICTSYFHDWYSWDM-UHFFFAOYSA-N
    • SMILES: C1(OC)=NC=C([Sn](CCCC)(CCCC)CCCC)N=C1

Computed Properties

  • Exact Mass: 400.153666Da
  • Monoisotopic Mass: 400.153666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 11
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35Ų

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PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)- Related Literature

Additional information on PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL)-

Professional Introduction to PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL) and CAS No. 619331-63-4

The compound PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL), identified by the CAS number 619331-63-4, represents a significant advancement in the field of organometallic chemistry and its applications in pharmaceutical synthesis. This organotin derivative has garnered considerable attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The presence of a methoxy group at the 2-position and a butylstannyl moiety at the 5-position endows this molecule with distinct reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in the use of organotin compounds as catalysts and reagents in organic synthesis. The butylstannyl group, in particular, is known for its ability to facilitate cross-coupling reactions such as Stille couplings, which are widely employed in the construction of complex molecular frameworks. These reactions are highly valuable in the pharmaceutical industry due to their efficiency and selectivity. The 2-methoxy substituent further enhances the compound's versatility by influencing its electronic properties and solubility characteristics.

One of the most compelling aspects of PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL) is its potential application in the synthesis of biologically active molecules. Pyrazine derivatives are well-documented for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities. By incorporating a stannyl group into this scaffold, researchers can explore new chemical space that may lead to the discovery of next-generation drugs. The ability to perform regioselective modifications allows for the precise tailoring of molecular structures, which is crucial for optimizing drug-like properties such as bioavailability and target specificity.

Recent studies have highlighted the role of organotin compounds in medicinal chemistry, particularly in the development of small-molecule inhibitors. For instance, derivatives of pyrazine have been investigated for their potential as kinase inhibitors, which are critical targets in cancer therapy. The stannyl group can be readily displaced by various nucleophiles under mild conditions, enabling the facile introduction of diverse functional groups into the pyrazine core. This flexibility makes it an attractive building block for structure-activity relationship (SAR) studies.

The synthesis of PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL) involves sophisticated organic transformations that showcase the intersection of synthetic methodology and industrial applicability. The preparation typically begins with the reaction of a halogenated pyrazine derivative with a butyltin reagent in the presence of a suitable base. This step requires careful optimization to ensure high yield and purity. Advances in catalytic systems have further refined these processes, reducing reliance on stoichiometric amounts of metal reagents and minimizing waste generation.

The mechanistic understanding of reactions involving organotin compounds is another area where significant progress has been made. Researchers have elucidated how stannyl intermediates participate in various transformations, providing insights into their reactivity patterns. These insights are not only academically fascinating but also have practical implications for designing more efficient synthetic routes. For example, understanding how stannyl groups interact with transition metals has led to novel catalytic systems that enhance reaction rates and selectivity.

In addition to its synthetic utility, PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL) has been explored for its potential role in materials science. Organometallic compounds are increasingly being used to develop advanced materials with tailored properties. The stannyl group's ability to form stable complexes with other metals makes it a promising candidate for applications such as luminescent materials or catalysts for energy conversion processes. While these applications are still under investigation, they highlight the broad versatility of organotin chemistry beyond traditional pharmaceuticals.

The safety and environmental considerations associated with organotin compounds are also important topics of discussion. While tin-based reagents offer numerous advantages in synthetic chemistry, their handling requires adherence to best practices to ensure worker safety and environmental protection. Efforts are ongoing to develop greener alternatives or more sustainable synthetic methodologies that minimize the use of heavy metals without compromising efficiency.

Looking ahead, the future prospects for PYRAZINE, 2-METHOXY-5-(TRIBUTYLSTANNYL) and related derivatives appear promising. As our understanding of organometallic chemistry evolves, new applications will likely emerge that further expand its utility in drug discovery and material science. Collaborative efforts between academia and industry will be essential to translate these findings into tangible advancements that benefit society.

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